An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran (CAS Number 89181-22-6)
An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran (CAS Number 89181-22-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)tetrahydrofuran (CAS No. 89181-22-6), a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document delves into the core chemical properties, synthesis methodologies, characteristic reactivity, and notable applications of this compound, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. Detailed experimental protocols, safety and handling procedures, and an analysis of its spectroscopic signature are presented to equip researchers and drug development professionals with the critical knowledge required for its effective utilization.
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable structural motif in drug design. 3-(Chloromethyl)tetrahydrofuran serves as a key intermediate, providing a reactive "handle" for the introduction of the valuable 3-methyl-tetrahydrofuran fragment into more complex molecular architectures. The chloromethyl group is a versatile electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds, thus enabling the construction of diverse molecular libraries for drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 3-(Chloromethyl)tetrahydrofuran is fundamental to its effective application in a laboratory setting.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 89181-22-6 | [2][3] |
| Molecular Formula | C₅H₉ClO | [2][3] |
| Molecular Weight | 120.58 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥98% | [4] |
Spectroscopic Characterization
While comprehensive, publicly available spectra for 3-(Chloromethyl)tetrahydrofuran are limited, its structure allows for the confident prediction of its key spectroscopic features. Spectroscopic data is often available from commercial suppliers upon request.[3][4]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the ring protons. The chloromethyl protons (–CH₂Cl) would likely appear as a doublet in the range of 3.5-3.7 ppm. The protons on the carbon bearing the chloromethyl group (H-3) would be shifted downfield. The protons adjacent to the ring oxygen (H-2 and H-5) would also exhibit characteristic downfield shifts.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals. The carbon of the chloromethyl group (–CH₂Cl) is expected to resonate around 45-50 ppm. The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbons adjacent to the oxygen (C-2 and C-5) being the most deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A strong C-O-C stretching band, characteristic of the ether linkage in the THF ring, is expected around 1050-1150 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 120, along with a characteristic M+2 peak at m/z 122 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the tetrahydrofuran ring.
Synthesis and Manufacturing
The synthesis of 3-(Chloromethyl)tetrahydrofuran is typically achieved through a multi-step process, commencing with the formation of its precursor, 3-(hydroxymethyl)tetrahydrofuran.
Synthesis of the Precursor: 3-(Hydroxymethyl)tetrahydrofuran
A patented method for the synthesis of 3-(hydroxymethyl)tetrahydrofuran involves the hydroformylation of a suitable unsaturated precursor, followed by reduction.[5]
Chlorination of 3-(Hydroxymethyl)tetrahydrofuran
The conversion of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, to the corresponding chloride is a standard organic transformation. Several reliable methods can be employed, with the Appel reaction and the use of thionyl chloride being two of the most common and effective.
The Appel reaction provides a mild and efficient method for this conversion, proceeding via an Sₙ2 mechanism which is particularly suitable for primary alcohols.[1][6][7]
Step-by-Step Methodology:
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To a stirred solution of triphenylphosphine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add carbon tetrachloride (1.1 eq.) at 0 °C.
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Allow the mixture to stir for 15-30 minutes to form the phosphonium salt intermediate.
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Slowly add a solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC or GC).
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Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is then isolated from the triphenylphosphine oxide byproduct by precipitation and filtration or by column chromatography.
Causality of Experimental Choices:
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Anhydrous Conditions: The reagents are moisture-sensitive. Water would hydrolyze the phosphonium salt intermediate and quench the reaction.
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Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Stepwise Addition: The pre-formation of the phosphonium salt before the addition of the alcohol ensures efficient conversion.
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Mild Conditions: The reaction proceeds at room temperature, which preserves the integrity of the tetrahydrofuran ring and prevents potential side reactions like elimination.
Treatment with thionyl chloride (SOCl₂) is a classic and cost-effective method for converting primary alcohols to alkyl chlorides.[8][9]
Step-by-Step Methodology:
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In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq.) to the stirred solution. A catalytic amount of a tertiary amine like pyridine or triethylamine can be added to scavenge the HCl produced.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the excess thionyl chloride with water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 3-(Chloromethyl)tetrahydrofuran is primarily derived from the reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the facile introduction of the 3-methyl-tetrahydrofuran moiety into various molecular scaffolds.
Example Reaction: Synthesis of Amines
Reaction with primary or secondary amines yields the corresponding 3-(aminomethyl)tetrahydrofuran derivatives. These products are valuable intermediates, as the tetrahydrofuran and amino groups are common pharmacophores.
R₂NH + Cl-CH₂-(C₄H₇O) → R₂N-CH₂-(C₄H₇O) + HCl
This type of reaction is fundamental in building more complex molecules for screening in drug discovery programs.
Application in Hepatitis B Virus (HBV) Treatment Research
A notable application of 3-(Chloromethyl)tetrahydrofuran is in the synthesis of Alkylthio Arylamides, a class of compounds investigated for the treatment of Hepatitis B Virus (HBV) infection.[2] While specific details of the synthesis are often proprietary, the role of 3-(Chloromethyl)tetrahydrofuran would be to alkylate a sulfur nucleophile, such as a thiophenol derivative, to introduce the 3-methyl-tetrahydrofuran group, which is likely crucial for binding to the biological target or for modulating the pharmacokinetic properties of the final compound.[10][11]
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety precautions are imperative when handling 3-(Chloromethyl)tetrahydrofuran.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. It is a combustible liquid.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.
Conclusion
3-(Chloromethyl)tetrahydrofuran (CAS 89181-22-6) is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis from readily available precursors and the predictable reactivity of its chloromethyl group make it an attractive intermediate for introducing the biologically relevant tetrahydrofuran scaffold. The documented use of this compound in the preparation of potential anti-HBV agents underscores its importance to the scientific community. By following the protocols and safety guidelines outlined in this guide, researchers can confidently and effectively leverage the synthetic potential of 3-(Chloromethyl)tetrahydrofuran in their programs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scbt.com [scbt.com]
- 3. 89181-22-6|3-(Chloromethyl)tetrahydrofuran|BLD Pharm [bldpharm.com]
- 4. 89181-22-6 | 3-(Chloromethyl)tetrahydrofuran - Moldb [moldb.com]
- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. EP0223421B1 - Chlorination of carbohydrates and other alcohols - Google Patents [patents.google.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. US10941113B2 - Sulfamoyl-arylamides and the use thereof as medicaments for the treatment of hepatitis B - Google Patents [patents.google.com]
- 11. WO2013096744A1 - Hepatitis b antiviral agents - Google Patents [patents.google.com]
